N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog No.
S11551093
CAS No.
M.F
C18H16N2O2
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Product Name

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-(3-methoxyphenyl)-4-pyrrol-1-ylbenzamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-22-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-20/h2-13H,1H3,(H,19,21)

InChI Key

VPRHOVYPFIKUOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound characterized by a unique molecular structure that integrates a pyrrole ring and a benzamide moiety. Its molecular formula is C16H16N2O and it has a molecular weight of approximately 268.31 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, connected to a benzamide group with a 3-methoxyphenyl substituent. This specific configuration suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is influenced by its functional groups. Common reactions include:

  • Aromatic Substitution Reactions: The presence of the methoxy group enhances electrophilic aromatic substitution, allowing for further functionalization.
  • Formation of Derivatives: The compound can serve as a precursor for synthesizing derivatives through acylation or alkylation reactions.
  • Reactions Involving the Pyrrole Ring: Pyrrole derivatives can undergo various reactions, such as electrophilic substitutions and cycloadditions, due to the nucleophilic nature of the nitrogen atom in the ring.

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide exhibits notable biological activities. Preliminary studies suggest that this compound can interact with proteins involved in cell signaling pathways and may inhibit specific enzymes related to tumor growth. Its structural characteristics indicate potential anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for further investigation in drug development.

The synthesis of N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves several steps:

  • Synthesis of the Pyrrole Ring: This can be achieved through methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
  • Formation of the Benzamide Moiety: This involves reacting 3-methoxyaniline with an appropriate acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine.
  • Coupling Reaction: The pyrrole intermediate is then coupled with the benzamide to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound for developing new therapeutic agents against cancer and inflammatory diseases.
  • Chemical Research: The compound can be used in synthetic organic chemistry as a building block for creating more complex molecules.
  • Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways.

Interaction studies involving N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide focus on its binding affinity to various biological targets. Initial findings suggest that this compound interacts with enzymes and receptors involved in critical cellular processes. Further research is needed to elucidate its precise mechanisms of action and potential off-target effects.

Several compounds share structural similarities with N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamideStructureContains dimethyl substitutions on the pyrrole ring, which may enhance lipophilicity.
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamideStructureFeatures additional methoxy groups that may influence its solubility and biological activity.
N-(4-Methoxyphenyl)benzamideStructureLacks the pyrrole component, serving as a simpler analog for comparative studies.

The uniqueness of N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide lies in its specific combination of methoxy groups and its structural framework that facilitates interactions with biological targets more effectively than some of its analogs. This makes it a candidate for further investigation in drug development and therapeutic applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.121177757 g/mol

Monoisotopic Mass

292.121177757 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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